molecular formula C24H17N3O5 B3504468 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE

2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3504468
M. Wt: 427.4 g/mol
InChI Key: XSADKYJHZATRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzodioxole group, a nitrophenyl group, and a quinoline carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Quinoline Synthesis: The quinoline moiety is synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and nitrophenyl groups with the quinoline carboxamide through an amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and nitrophenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline moiety, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of benzodioxole oxides and nitrophenyl oxides.

    Reduction: Formation of 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-AMINOPHENYL)QUINOLINE-4-CARBOXAMIDE.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, photonics, and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-AMINOPHENYL)QUINOLINE-4-CARBOXAMIDE
  • 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-HYDROXYPHENYL)QUINOLINE-4-CARBOXAMIDE
  • 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-CHLOROPHENYL)QUINOLINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O5/c1-14-18(7-4-8-21(14)27(29)30)26-24(28)17-12-20(25-19-6-3-2-5-16(17)19)15-9-10-22-23(11-15)32-13-31-22/h2-12H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSADKYJHZATRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE
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2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE
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2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE
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2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE
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2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE
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2-(2H-13-BENZODIOXOL-5-YL)-N-(2-METHYL-3-NITROPHENYL)QUINOLINE-4-CARBOXAMIDE

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